molecular formula C15H17F3O3 B1327897 Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate CAS No. 898777-83-8

Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate

Cat. No.: B1327897
CAS No.: 898777-83-8
M. Wt: 302.29 g/mol
InChI Key: JGOWXRIHZIGXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate is a synthetic ester characterized by a hexanoate backbone substituted with a ketone group at the 6th carbon and a 4-trifluoromethylphenyl aromatic moiety. The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, which confers unique chemical stability and lipophilicity compared to non-fluorinated analogs. This compound is primarily utilized in research settings, particularly in medicinal chemistry and organic synthesis, as evidenced by its discontinued commercial status (likely due to specialized demand) . Its structural complexity differentiates it from simpler esters like ethyl hexanoate, a naturally occurring flavor compound.

Properties

IUPAC Name

ethyl 6-oxo-6-[4-(trifluoromethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O3/c1-2-21-14(20)6-4-3-5-13(19)11-7-9-12(10-8-11)15(16,17)18/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOWXRIHZIGXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645738
Record name Ethyl 6-oxo-6-[4-(trifluoromethyl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-83-8
Record name Ethyl ε-oxo-4-(trifluoromethyl)benzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-[4-(trifluoromethyl)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation Approach

This method involves the reaction of 4-trifluoromethylbenzaldehyde with ethyl acetoacetate under basic conditions to form the desired keto-ester backbone.

Reaction Steps:

  • Reagents:
    • 4-Trifluoromethylbenzaldehyde
    • Ethyl acetoacetate
    • Base (e.g., sodium hydroxide or potassium carbonate)
    • Solvent (e.g., ethanol or tetrahydrofuran)
  • Conditions:

    • The reaction is typically carried out at room temperature or slightly elevated temperatures (~40–60°C).
    • Stirring under nitrogen atmosphere to prevent oxidation.
  • Mechanism:

    • The base deprotonates ethyl acetoacetate, forming an enolate ion.
    • The enolate undergoes nucleophilic attack on the carbonyl carbon of 4-trifluoromethylbenzaldehyde.
    • Subsequent dehydration forms the α,β-unsaturated keto-ester intermediate.
  • Purification:

    • The crude product is purified through recrystallization using ethanol or column chromatography with hexane:ethyl acetate mixtures.

Yield: ~75–85% depending on reaction conditions and purification efficiency.

Esterification of Hexanoic Acid Derivatives

This method involves converting 6-(4-trifluoromethylphenyl)-6-oxohexanoic acid into its ethyl ester using ethanol and an acid catalyst.

Reaction Steps:

  • Reagents:
    • 6-(4-Trifluoromethylphenyl)-6-oxohexanoic acid
    • Ethanol (solvent and reactant)
    • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Conditions:

    • Reflux the mixture at ~78°C for 4–6 hours to ensure complete conversion.
    • Remove water formed during the reaction using a Dean-Stark apparatus or molecular sieves.
  • Mechanism:

    • Protonation of the acid group facilitates nucleophilic attack by ethanol.
    • Ester formation occurs with concurrent removal of water.
  • Purification:

    • The reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate).
    • Extracted with an organic solvent like diethyl ether and dried over anhydrous magnesium sulfate.

Yield: ~80–90%.

One-Pot Synthesis via Claisen-Schmidt Condensation

An alternative one-pot method combines aldol condensation with esterification in a single step.

Reaction Steps:

  • Reagents:
    • Ethyl acetoacetate
    • 4-Trifluoromethylbenzaldehyde
    • Acid catalyst (e.g., HCl) or base catalyst (e.g., NaOH)
  • Conditions:

    • Conducted in ethanol under reflux for 8–12 hours.
  • Mechanism:

    • Similar to aldol condensation but directly leads to ester formation without isolating intermediates.
  • Purification:

    • Column chromatography or recrystallization from ethanol-water mixtures.

Yield: ~70–80%.

Industrial Scale Synthesis Using Flow Chemistry

For large-scale production, continuous flow reactors are employed to enhance yield and efficiency.

Process Description:

  • Reactants are fed into a tubular reactor containing a packed bed of solid acid catalysts (e.g., Amberlyst-15).
  • Reaction conditions are optimized for temperature (~80°C) and pressure (~10 atm) to maximize throughput.

Advantages:

  • Reduced reaction time.
  • Improved control over reaction parameters.
  • Higher yields (~90%).

Data Table: Reaction Conditions and Yields

Methodology Reagents & Catalysts Conditions Yield (%)
Aldol Condensation Ethyl acetoacetate, 4-trifluoromethylbenzaldehyde, NaOH Room temperature, THF 75–85
Esterification Hexanoic acid derivative, ethanol, H₂SO₄ Reflux, 78°C 80–90
One-Pot Claisen-Schmidt Ethyl acetoacetate, benzaldehyde derivative, NaOH Reflux, ethanol 70–80
Industrial Flow Chemistry Same as esterification Continuous reactor, 80°C ~90

Notes on Optimization

  • Temperature Control: Elevated temperatures can improve reaction rates but may lead to side reactions like hydrolysis.
  • Catalyst Selection: Acid catalysts are preferred for esterification due to their ability to protonate carboxylic acids effectively.
  • Solvent Choice: Aprotic solvents like THF enhance enolate stability during aldol condensation.
  • Workup Techniques: Using molecular sieves during esterification prevents water-induced hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and functional differences between Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate and related esters:

Compound Molecular Formula Key Substituents Molecular Weight Applications/Sources
This compound Not explicitly given<sup>1</sup> –CF₃, ketone ~350<sup>†</sup> Research intermediate; potential use in peptidomimetics
Ethyl hexanoate C₈H₁₆O₂ Simple ethyl ester 144.21 Flavoring agent in fruits (pineapple), alcoholic beverages (Luzhoulaojiao liquor)
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate C₁₉H₂₇NO₃S Thiomorpholinomethyl, ketone 349.49 Research compound; structural analog with sulfur-containing heterocycle
Ethyl 6-oxo-6-(9-phenanthryl)hexanoate C₂₂H₂₂O₃ Polycyclic aromatic (phenanthryl) 334.41 Synthetic intermediate; aromatic substitution enhances rigidity
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate C₂₀H₂₉NO₃ Piperidinomethyl, ketone 331.46 Bioactive analog with nitrogen-containing heterocycle

<sup>1</sup> Molecular formula inferred as C₁₅H₁₇F₃O₃ based on substituents.
<sup>†</sup> Estimated based on analogs with similar substituents .

Key Research Findings and Comparative Analysis

Chemical Stability and Reactivity

  • Trifluoromethyl Group Influence: The –CF₃ group in this compound enhances resistance to enzymatic and hydrolytic degradation compared to ethyl hexanoate, which is prone to esterase activity in biological systems .
  • Ketone Reactivity: The 6-oxo group enables nucleophilic additions, distinguishing it from non-ketone esters like ethyl hexanoate. This reactivity is exploited in synthesizing peptidomimetics and heterocyclic derivatives .

Physicochemical Properties

  • Lipophilicity: The –CF₃ group increases logP (estimated XLogP3 ~3.5) compared to ethyl hexanoate (XLogP3 ~2.3), improving membrane permeability in drug design .
  • Thermal Stability : Substituted aromatic analogs (e.g., phenanthryl derivatives) exhibit higher melting points than aliphatic esters due to π-π stacking interactions .

Biological Activity

Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H17_{17}F3_3O3_3 and features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of this group is crucial for the compound's interaction with biological targets.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group facilitates better membrane permeability, allowing the compound to penetrate cellular structures effectively. This property is vital for its role in enzyme inhibition and modulation of protein-ligand interactions .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

  • Cholinesterases : The compound has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmission regulation.
  • Cyclooxygenase (COX) : It demonstrates inhibitory effects on COX-2, an enzyme involved in inflammation and pain pathways.
  • Lipoxygenases (LOX) : The compound also inhibits lipoxygenases, which are implicated in inflammatory responses .

The inhibitory activities are quantified through IC50_{50} values, which represent the concentration required to inhibit 50% of enzyme activity. For instance, some derivatives have shown IC50_{50} values ranging from 10.4 μM to 24.3 μM against AChE and BChE .

Antioxidant Activity

This compound also exhibits antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related conditions. The trifluoromethyl group enhances the compound's ability to scavenge free radicals, which can mitigate cellular damage caused by oxidative stress .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, revealing cytotoxicity against MCF-7 breast cancer cells. The presence of the trifluoromethyl group was linked to increased membrane permeability and enhanced interaction with cellular targets .
  • Molecular Docking Studies : Computational studies have demonstrated that the trifluoromethyl group forms significant interactions with enzyme active sites through hydrogen bonding and halogen bonding, which are likely responsible for the observed biological activities .
  • Comparative Analysis : When compared to similar compounds lacking the trifluoromethyl group, this compound displayed superior stability and biological activity, underscoring the importance of this functional group in enhancing efficacy .

Applications in Medicine and Industry

Due to its diverse biological activities, this compound holds promise in various fields:

  • Pharmaceutical Development : Its role as a precursor in drug synthesis is being explored for developing new therapeutic agents with enhanced efficacy and reduced side effects.
  • Research Applications : The compound is utilized in studies focusing on enzyme inhibition, protein-ligand interactions, and as a model for understanding drug-receptor dynamics .

Q & A

Q. What are the key steps for synthesizing Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate?

  • Methodological Answer : Synthesis typically involves esterification of a hexanoic acid derivative with ethanol, modified by introducing the 4-trifluoromethylphenyl group. A common approach includes:

Coupling Reactions : Use of coupling agents (e.g., EDCI or DCC) to link the hexanoate backbone to the aromatic moiety.

Catalysis : Heterogeneous catalysts like Amberlyst-15 can enhance esterification efficiency under reflux conditions .

Characterization : Confirm functional groups via FTIR (e.g., C=O stretch at ~1734 cm⁻¹ for esters, aromatic C-H stretches at ~3032 cm⁻¹) and NMR for structural elucidation .

  • Yield Optimization : Adjust reaction time, temperature (e.g., 60–80°C), and catalyst loading to improve yields (commonly 60–70% in analogous syntheses) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FTIR Spectroscopy : Identifies ester (C=O ~1730 cm⁻¹), ketone (C=O ~1690 cm⁻¹), and aromatic (C-F stretches) functional groups .
  • GC-MS : Quantifies purity and detects volatile byproducts; ideal for resolving esters like ethyl hexanoate analogs .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., ethyl group triplet at ~1.2 ppm, aromatic proton splitting patterns) .
  • Melting Point Analysis : Verifies crystallinity (e.g., 104–106°C for structurally similar esters) .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamics be modeled for its synthesis?

  • Methodological Answer :
  • Kinetic Modeling : Use software like MATLAB or Sigma-Plot to fit pseudo-first-order kinetics. Parameters include rate constants (k) and activation energy (Ea) derived from Arrhenius plots .
  • Diffusion Studies : Evaluate internal/external mass transfer limitations using the Weisz-Prater criterion for heterogeneous catalysis .
  • Thermodynamics : Calculate ΔG, ΔH, and ΔS via equilibrium constants at varying temperatures. For example, endothermic esterification reactions may favor higher temperatures .

Q. What strategies exist for investigating its biological activity?

  • Methodological Answer :
  • In Vitro Assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) or cytotoxicity using MTT assays on cancer cell lines .
  • Structure-Activity Relationships (SAR) : Modify the trifluoromethylphenyl group to assess electronic effects on bioactivity. Compare with analogs like Ethyl 6-(1-naphthyl)-6-oxohexanoate .
  • Metabolic Stability : Use liver microsomes or hepatocyte models to study hydrolysis pathways (common for esters) and identify metabolites via LC-MS .

Q. How can data contradictions in synthesis or characterization be resolved?

  • Methodological Answer :
  • Byproduct Analysis : Employ GC-MS or HPLC to detect side products (e.g., unreacted hexanoic acid or trifluoromethylphenyl intermediates) .
  • Replicate Under Controlled Conditions : Standardize solvent purity (e.g., anhydrous ethanol), catalyst activation (e.g., drying Amberlyst-15 at 110°C), and inert atmospheres .
  • Cross-Validation : Compare FTIR/NMR data with computational simulations (e.g., DFT for vibrational modes) .

Q. What advanced statistical methods are suitable for analyzing its interactions in complex matrices?

  • Methodological Answer :
  • Multivariate Analysis : Apply PCA or PLS-DA to GC-MS datasets to identify co-varying compounds (e.g., esters and alcohols in fermentation matrices) .
  • Heatmap Clustering : Visualize concentration trends of volatile compounds across experimental conditions (e.g., temperature gradients) .
  • Odor Activity Values (OAV) : Calculate OAVs to prioritize key aroma contributors in applications like flavor chemistry .

Methodological Pitfalls and Solutions

Q. Common challenges in purifying this compound?

  • Solutions :
  • Recrystallization : Use hexane/ethyl acetate mixtures to remove polar impurities.
  • Column Chromatography : Optimize solvent gradients (e.g., 5–20% ethyl acetate in hexane) for better separation of ester derivatives .
  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg) to isolate high-purity liquid phases .

Q. How to address interference in GC-MS quantification?

  • Solutions :
  • SPME Fiber Selection : Use carboxen/polydimethylsiloxane (CAR/PDMS) fibers for enhanced ester selectivity .
  • Internal Standards : Spike with deuterated analogs (e.g., d₅-ethyl hexanoate) to correct for matrix effects .
  • Temperature Programming : Ramp GC oven temperatures (e.g., 40°C to 250°C at 5°C/min) to resolve co-eluting peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.